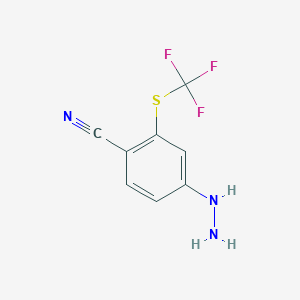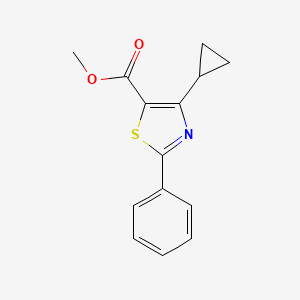
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxymethyl functional groups
Métodos De Preparación
The synthesis of 1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a suitable precursor followed by the introduction of the hydroxymethyl group under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and hydroxymethyl groups can form bonds with various biological molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)butan-2-one: Similar structure but with a butanone group instead of propanone. These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their carbon chain length and functional groups.
Propiedades
Fórmula molecular |
C10H10Cl2O2 |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
1-chloro-1-[4-chloro-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(14)10(12)9-3-2-8(11)4-7(9)5-13/h2-4,10,13H,5H2,1H3 |
Clave InChI |
SGTZRHYXBIKAQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)Cl)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)


